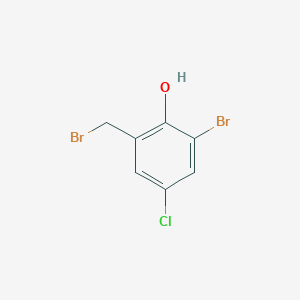

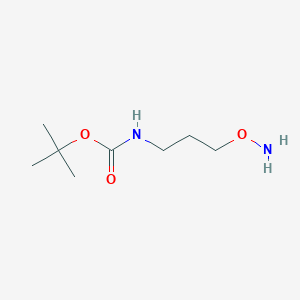

![molecular formula C9H9N3O2 B2985569 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid CAS No. 933718-59-3](/img/structure/B2985569.png)

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid” is a compound with the CAS Number: 933718-59-3 . It has a molecular weight of 191.19 . The IUPAC name for this compound is 3-(3H-imidazo[4,5-c]pyridin-2-yl)propanoic acid .

Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O2/c13-9(14)2-1-8-11-6-3-4-10-5-7(6)12-8/h3-5H,1-2H2,(H,11,12)(H,13,14) . This indicates the presence of a fused imidazo[4,5-c]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications

Chemical Synthesis and Material Science

One-Pot Synthesis Approaches

The compound and its derivatives are pivotal in one-pot synthesis methods, enabling the creation of complex molecules through efficient processes. For example, a one-pot synthesis of imidazo[1,5-a]pyridines starting from a carboxylic acid and 2-methylaminopyridines demonstrates the utility of these compounds in introducing substituents at specific positions of the heterocyclic ring (Crawforth & Paoletti, 2009).

Fluorescence and Photophysical Properties

Imidazo[1,5-a]pyridinium ions, related to the core structure of interest, serve as highly emissive fluorophores. Their emission properties can be significantly altered through synthetic modifications, offering applications in sensing and optoelectronics (Hutt et al., 2012).

Metal Coordination Chemistry

The imidazo[1,2-a]pyridin-2-ylacetic acid and its derivatives facilitate the synthesis of metal complexes, which are structurally characterized and explored for their thermal stability and magnetic properties. These complexes provide insights into coordination chemistry and potential applications in materials science (Dylong et al., 2014).

Biological Studies

Fluorescent Probes for Cell Membranes

The scaffold's photophysical properties make it a candidate for developing fluorescent probes to study cell membrane dynamics, hydration, and fluidity. This application is crucial for monitoring cellular health and understanding biochemical pathways (Renno et al., 2022).

Pharmacological Scaffold

Though excluding direct drug use and effects, it's noteworthy that the imidazo[1,2-a]pyridine structure serves as a valuable scaffold in medicinal chemistry. This scaffold's broad range of applications underscores its importance in the synthesis of novel therapeutic agents and the construction of drug-like chemical libraries for biological screening (Deep et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of “3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid” and similar compounds could involve further exploration of their potential therapeutic significance, given their ability to influence many cellular pathways . This could include more detailed studies on their synthesis, mechanism of action, and potential applications in treating various diseases.

Mechanism of Action

Target of Action

Similar compounds have been known to targetIKK-ɛ and TBK1 , which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

It’s known that similar compounds inhibit intracellular akt activation and its downstream target (pras40) in vitro . This suggests that 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid might interact with its targets and cause changes in cellular signaling pathways.

Biochemical Pathways

It’s known that similar compounds can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Similar compounds have shown considerable cytotoxicity with ic 50 values ranging from 054 to 3186 μM . This suggests that 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid might have a significant effect on cell viability.

properties

IUPAC Name |

3-(3H-imidazo[4,5-c]pyridin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9(14)2-1-8-11-6-3-4-10-5-7(6)12-8/h3-5H,1-2H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWIIULHXIRTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid | |

CAS RN |

933718-59-3 |

Source

|

| Record name | 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

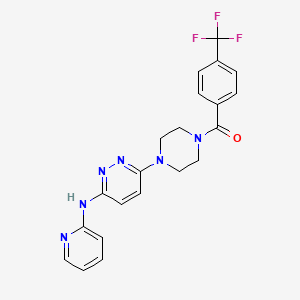

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2985487.png)

![ethyl 4-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2985488.png)

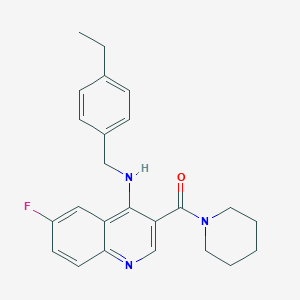

![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2985489.png)

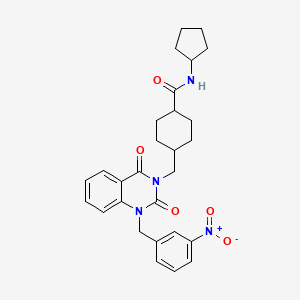

![2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide](/img/structure/B2985492.png)

![6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2985499.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2985502.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985503.png)

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2985504.png)